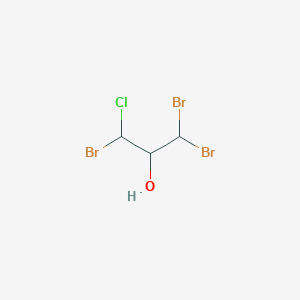

1,1,3-Tribromo-3-chloropropan-2-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62872-19-9 |

|---|---|

Molecular Formula |

C3H4Br3ClO |

Molecular Weight |

331.23 g/mol |

IUPAC Name |

1,1,3-tribromo-3-chloropropan-2-ol |

InChI |

InChI=1S/C3H4Br3ClO/c4-2(5)1(8)3(6)7/h1-3,8H |

InChI Key |

ZNUNJMSPYMMGKM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)Br)(C(Br)Br)O |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1,3 Tribromo 3 Chloropropan 2 Ol

Nucleophilic Substitution Reactions (SN1/SN2)

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, potentially one of the halogen atoms or the hydroxyl group (after protonation), by a nucleophile. ucsb.edu The reaction can proceed through either an SN1 or SN2 mechanism, depending on the substrate structure, nucleophile, leaving group, and solvent. ucsb.eduncert.nic.in

For 1,1,3-tribromo-3-chloropropan-2-ol, the secondary carbon bearing the hydroxyl group is a potential site for substitution. Primary and secondary alcohols can be converted to alkyl halides via an SN2 mechanism when treated with reagents like thionyl chloride or phosphorus tribromide. ncerthelp.com These reagents first convert the hydroxyl group into a better leaving group. libretexts.org Alternatively, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (H₂O), which can then depart to form a carbocation in an SN1 reaction. libretexts.org

The halogen atoms on the primary and tertiary carbons are also potential sites for substitution, although these reactions are generally less favorable than those involving the activated hydroxyl group. The high degree of halogenation can influence the reaction mechanism. Steric hindrance from the bulky bromine atoms might disfavor the backside attack required for an SN2 reaction. byjus.com

Influence of Halogen Substitution Pattern on Reaction Selectivity

The pattern of halogen substitution in this compound significantly influences the selectivity of nucleophilic substitution reactions. The presence of multiple halogens has both electronic and steric effects.

Electronic Effects: The electron-withdrawing nature of the halogens can affect the stability of any potential carbocation intermediates in an SN1 reaction. A carbocation adjacent to the tribromomethyl or chlorobromomethyl group would be destabilized, making the SN1 pathway less likely at these positions.

Steric Effects: The bulky bromine and chlorine atoms create steric hindrance around the carbon atoms, which can impede the approach of a nucleophile in an SN2 reaction. byjus.com This effect would be most pronounced at the heavily substituted C1 and C3 positions.

| Feature | Influence on Reactivity |

| Secondary Alcohol | Can be protonated to form a good leaving group, favoring SN1, or converted to a sulfonate ester for SN2. libretexts.orglibretexts.org |

| Tribromomethyl Group | Strong electron-withdrawing effect, destabilizing adjacent carbocations. High steric bulk hindering SN2 attack. |

| Chlorobromomethyl Group | Electron-withdrawing and sterically hindering, though less so than the tribromomethyl group. |

Stereochemical Outcomes of Substitution Reactions

The stereochemistry of substitution reactions is a key indicator of the underlying mechanism.

SN1 Reactions: If a reaction proceeds through a planar carbocation intermediate, it will result in a racemic mixture of products, assuming the original carbon was a stereocenter. ucsb.edu

SN2 Reactions: These reactions proceed with an inversion of stereochemistry at the reaction center due to the backside attack of the nucleophile. libretexts.org

For this compound, if substitution occurs at the chiral C2 center, the stereochemical outcome would reveal the dominant mechanistic pathway. An SN2 reaction would lead to an inversion of the alcohol's stereochemistry, while an SN1 reaction would produce a mixture of enantiomers.

Elimination Reactions (Dehydrohalogenation)

Elimination reactions, specifically dehydrohalogenation, are a common pathway for polyhalogenated compounds in the presence of a base. youtube.com This reaction involves the removal of a hydrogen atom and a halogen atom from adjacent carbons to form an alkene.

In this compound, the presence of hydrogens on the carbon bearing the hydroxyl group (the α-carbon for elimination purposes) and halogens on the adjacent carbons (β-carbons) sets the stage for dehydrohalogenation. The base abstracts a proton, and a halide ion acts as the leaving group.

Regioselectivity and Stereoselectivity in Olefin Formation

The regioselectivity of elimination reactions is governed by Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule: Predicts the formation of the more substituted (and therefore more stable) alkene as the major product. This is favored by small, strong bases. chemistrysteps.comkhanacademy.org

Hofmann's Rule: Predicts the formation of the less substituted alkene as the major product. This is favored by bulky, sterically hindered bases. chemistrysteps.comyoutube.com

In the case of this compound, elimination could potentially lead to the formation of a double bond between C1 and C2 or C2 and C3. The specific product would depend on the base used and the relative acidity of the α-protons.

The stereoselectivity of E2 eliminations requires an anti-periplanar arrangement of the proton and the leaving group. youtube.com This can influence which diastereomer of the alkene is formed.

| Base Type | Predicted Major Product | Governing Rule |

| Small, strong base (e.g., NaOH) | More substituted alkene | Zaitsev's Rule chemistrysteps.com |

| Bulky, strong base (e.g., t-BuOK) | Less substituted alkene | Hofmann's Rule chemistrysteps.com |

Formation of Halogenated Epoxides

An important intramolecular reaction for halohydrins is the formation of epoxides upon treatment with a base. wikipedia.orglibretexts.org The alkoxide formed by the deprotonation of the hydroxyl group can act as an internal nucleophile, attacking an adjacent carbon and displacing a halide leaving group. masterorganicchemistry.com This is essentially an intramolecular Williamson ether synthesis. libretexts.orgmasterorganicchemistry.com

For this compound, treatment with a base could lead to the formation of a highly halogenated epoxide. The reaction would likely favor the displacement of a bromide ion over a chloride ion, as bromide is a better leaving group. The stereochemistry of the starting alcohol would influence the stereochemistry of the resulting epoxide.

Rearrangement Reactions in Polyhalogenated Alcohol Systems

Rearrangement reactions can occur in polyhalogenated alcohol systems, particularly under conditions that favor the formation of carbocation intermediates, such as in strongly acidic solutions. masterorganicchemistry.com These rearrangements often involve the migration of an alkyl group, a hydride, or a halogen atom to a more stable carbocationic center (a 1,2-shift). wikipedia.org

In the context of this compound, if a carbocation were to form at the C2 position (for instance, after protonation of the alcohol and loss of water), a rearrangement could potentially occur. youtube.com For example, a bromide or chloride from an adjacent carbon could migrate to the C2 carbocation. However, the stability of the resulting carbocation would be a determining factor. Given the electron-withdrawing nature of the halogens, the formation and subsequent rearrangement of carbocations in this molecule would likely require harsh conditions.

Common rearrangement reactions in organic chemistry include the Pinacol rearrangement for 1,2-diols and the Wagner-Meerwein rearrangement, which involves carbocation intermediates. byjus.comlibretexts.org While this compound is not a diol, the principles of carbocation stability and substituent migration are applicable.

| Rearrangement Type | Driving Force | Potential in this System |

| Wagner-Meerwein | Formation of a more stable carbocation. wikipedia.org | Possible if a carbocation is formed, but likely disfavored due to electronic effects of halogens. |

| Pinacol Rearrangement | Acid-catalyzed rearrangement of a 1,2-diol. libretexts.org | Not directly applicable, but illustrates rearrangement principles. |

Oxidation and Reduction Chemistry of this compound

The reactivity of this compound in redox reactions is centered on its secondary alcohol group and its numerous carbon-halogen bonds.

Oxidation:

As a secondary alcohol, this compound is expected to undergo oxidation to form the corresponding ketone, 1,1,3-tribromo-3-chloropropan-2-one. chemistryviews.org This transformation involves the removal of a hydride equivalent from the C2 carbon. wikipedia.org A variety of oxidizing agents are commonly employed for this purpose in a laboratory setting. chemistryviews.orgwikipedia.org Tertiary alcohols, by contrast, are resistant to oxidation without the cleavage of carbon-carbon bonds. chemistryviews.org

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and chromic acid (formed from CrO₃ or dichromate salts in acid). chemistryviews.orglibretexts.org

Dess-Martin periodinane (DMP), a mild and efficient modern reagent. wikipedia.org

Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride. chemistryviews.org

The general transformation is depicted below:

Figure 1: Oxidation of this compound

1,1,3-Tribromo-3-chloropropan-2-ol1,1,3-Tribromo-3-chloropropan-2-one

The choice of oxidant would depend on the desired reaction conditions and tolerance of other functional groups, though the high degree of halogenation in the substrate might influence reaction rates and side reactions.

Reduction:

The reduction of this compound can proceed via two main pathways: reduction of the alcohol functional group or reductive dehalogenation.

Reduction of the Alcohol Group: The direct reduction of an alcohol to an alkane is not a straightforward process because the hydroxyl group is a poor leaving group. youtube.comlibretexts.org The reaction typically requires a two-step procedure. First, the alcohol is converted into a derivative with a good leaving group, such as a tosylate ester. Subsequent reaction with a strong hydride source, like lithium aluminum hydride (LiAlH₄), facilitates an Sₙ2 displacement of the tosylate group to yield the corresponding alkane. youtube.comlibretexts.org

Reductive Dehalogenation: A more likely reduction pathway for a polyhalogenated compound involves the removal of halogen atoms. This process, known as reductive dehalogenation, can be achieved using various reagents, such as sodium or calcium metal in a lower alcohol like methanol (B129727) or ethanol. google.com This method is effective for removing halogen atoms from non-aromatic polyhalo compounds. google.com The reactivity of the carbon-halogen bonds generally follows the order C-I > C-Br > C-Cl > C-F, meaning the bromine atoms in this compound would be preferentially removed over the chlorine atom.

The potential products of reductive dehalogenation are numerous, depending on the stoichiometry of the reducing agent and the reaction conditions. Complete reduction would yield propan-2-ol, while partial reduction would result in a mixture of less-halogenated propanols.

| Starting Material | Potential Reduction Pathway | Expected Major Product(s) | Reagents |

| This compound | Reductive Dehalogenation | 3-Chloropropan-2-ol and other partially dehalogenated propanols | Na or Ca in lower alcohols google.com |

| This compound | Alcohol Reduction (via Tosylate) | 1,1,3-Tribromo-3-chloropropane | 1. TsCl, pyridine (B92270) 2. LiAlH₄ libretexts.org |

Reactions with Specific Reagents and Functionalization

The multiple halogen atoms on this compound serve as handles for various functionalization reactions, including the formation of cyclic structures and the construction of new carbon-carbon bonds.

In a well-documented procedure, various 1-amino-3-chloropropan-2-ol (B1208272) derivatives are treated with carbon disulfide to yield the corresponding 1,3-thiazinane-2-thione (B1272399) derivatives. This method is efficient and has been successfully applied on a gram scale. google.com

| Reactant 1 (Amine Derivative) | Reactant 2 | Base | Product (Cyclic Dithiocarbamate) |

| 1-(Benzylamino)-3-chloropropan-2-ol | CS₂ | Triethylamine (B128534) | 3-Benzyl-5-hydroxy-1,3-thiazinane-2-thione |

| 1-(Isopropylamino)-3-chloropropan-2-ol | CS₂ | Triethylamine | 5-Hydroxy-3-isopropyl-1,3-thiazinane-2-thione |

| 1-(Anilino)-3-chloropropan-2-ol | CS₂ | Triethylamine | 5-Hydroxy-3-phenyl-1,3-thiazinane-2-thione |

This table is based on the reactivity of 1-amino-3-chloropropan-2-ol derivatives as described in the literature. google.com

For this compound, a similar intramolecular cyclization could be envisioned if it were reacted with a nucleophile capable of displacing two halogen atoms. However, the absence of a built-in nucleophile (like the amino group in the example) means the reaction would require a suitable difunctional reagent.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. nih.govgoogle.com For polyhalogenated compounds, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for introducing new carbon substituents. chemguide.co.uknih.gov While much of the research focuses on polyhalogenated heterocycles, the principles can be extended to acyclic systems like this compound. chemguide.co.ukncerthelp.com

The regioselectivity of these coupling reactions is a critical aspect. In molecules with different halogen atoms, the reactivity generally correlates with the carbon-halogen bond dissociation energy, following the trend: C-I > C-Br > C-Cl. ncerthelp.com Therefore, in this compound, the carbon-bromine bonds would be expected to react preferentially over the carbon-chlorine bond in a palladium-catalyzed cross-coupling reaction.

The oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is typically the selectivity-determining step. ncerthelp.com The positions of the halogens (geminal dibromo at C1 vs. single bromo at C3) would also introduce steric and electronic factors influencing which C-Br bond reacts first. It is likely that the less sterically hindered C3-Br bond would react before the C1-Br bonds.

Computational Chemistry and Theoretical Insights into 1,1,3 Tribromo 3 Chloropropan 2 Ol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules like 1,1,3-Tribromo-3-chloropropan-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations provide detailed information that is often difficult to obtain through experimental means alone. rsc.org For halogenated compounds, computational approaches can accurately predict geometric parameters, vibrational frequencies, and electronic properties. mdpi.com

Below is a table of representative data that could be obtained from quantum chemical calculations for this compound.

| Property | Calculated Value |

| Total Energy (Hartree) | -2875.45 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | -1.54 |

| HOMO-LUMO Gap (eV) | 5.67 |

| Dipole Moment (Debye) | 2.89 |

Conformational Analysis and Energy Barriers

The presence of multiple rotatable single bonds in this compound leads to a complex conformational landscape. Conformational analysis, a key aspect of computational chemistry, aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thus determining the energy barriers. For similar molecules like 1-chloro- and 1-bromo-2-propanol, conformers with a gauche orientation of the X-C-C-O (where X is a halogen) fragment are found to be predominant. researchgate.net

The following table illustrates a hypothetical conformational analysis for the rotation around the C1-C2 bond of this compound.

| Conformer | Dihedral Angle (Br-C1-C2-O) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.75 |

| Gauche 2 | -60° | 0.82 |

| Eclipsed (Transition State) | 0° | 4.50 |

Charge Distribution and Dipole Moments in Polyhalogenated Propanols

The high electronegativity of bromine and chlorine atoms significantly influences the charge distribution within this compound. This leads to a highly polarized molecule with substantial partial positive and negative charges on different atoms. Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution and donor-acceptor interactions within a molecule. chemrxiv.org

Analysis of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base). rsc.org In this compound, the bromine and chlorine atoms can participate in such interactions. The electron density on the halogen atom is anisotropically distributed, leading to a region of positive electrostatic potential (a σ-hole) on the outermost portion of the halogen atom, along the extension of the C-X bond. This positive region can interact favorably with electron-rich sites, such as the oxygen atom of a neighboring molecule.

DFT calculations are crucial for characterizing these weak interactions. bohrium.com The strength and geometry of halogen bonds can be predicted, providing insight into the supramolecular chemistry and crystal packing of this compound. Besides halogen bonding, other non-covalent interactions like hydrogen bonding (involving the -OH group) and van der Waals forces also play a significant role in the condensed phases of this compound.

Reaction Mechanism Studies using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions involving polyhalogenated compounds. researchgate.netnih.gov It allows for the detailed exploration of reaction pathways, the characterization of intermediates and transition states, and the calculation of activation energies. researchgate.net This information is vital for understanding how a molecule like this compound might be synthesized or how it might degrade. For instance, DFT has been used to study halogen atom transfer reactions and the formation of halonitromethanes from precursors. rsc.orgnih.gov

Transition State Characterization and Reaction Pathway Elucidation

A key goal in mechanistic studies is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov DFT calculations can locate the geometry of the TS and confirm its identity by vibrational frequency analysis (a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

For a potential reaction involving this compound, such as a substitution or elimination reaction, DFT calculations would map out the entire reaction pathway. This involves calculating the energies of the reactants, products, and all intermediates and transition states connecting them. The activation energy (the difference in energy between the reactants and the transition state) determines the reaction rate. By elucidating the step-by-step mechanism, including the slowest, rate-determining step, a comprehensive understanding of the reaction can be achieved. nih.gov

Prediction of Reactivity and Selectivity

DFT can be used to predict the reactivity and selectivity of a molecule. nih.gov Reactivity indices derived from conceptual DFT, such as electrophilicity and local softness, can help predict how and where a molecule will react. mdpi.com For example, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites within this compound. chemrxiv.org

In reactions with multiple possible outcomes (regio- or stereoselectivity), DFT can be used to calculate the activation barriers for all possible pathways. The pathway with the lowest activation energy will be the kinetically favored one. nih.gov For instance, in an elimination reaction, DFT could predict whether the elimination of HBr or HCl is more favorable and from which carbon atoms. This predictive power is invaluable for designing synthetic routes and for understanding the fate of such compounds in various chemical environments. mdpi.com

Molecular Dynamics Simulations for Supramolecular Assembly and Solvent Effects

The explicit inclusion of solvent molecules in MD simulations is crucial for understanding how they influence the conformation and interactions of this compound. easychair.org The polarity of the solvent, its ability to form hydrogen bonds, and its molecular size can all have a profound impact on the solute's behavior. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the hydroxyl group of the propanol (B110389) backbone would be a dominant interaction, influencing the molecule's solubility and orientation at interfaces. In contrast, in a nonpolar solvent, intermolecular interactions between the halogenated portions of the molecule might become more significant, potentially leading to aggregation.

MD simulations can be employed to investigate the formation of supramolecular assemblies of this compound. By simulating a system containing multiple molecules of the compound, it is possible to observe their aggregation behavior and characterize the resulting structures. These simulations can reveal the preferred orientations of the molecules within an aggregate and identify the key intermolecular interactions, such as halogen bonding and van der Waals forces, that stabilize the assembly.

A key aspect that can be studied is the influence of the solvent on the crystal growth and morphology of the compound. MD simulations of crystal-solvent interfaces can elucidate how different solvents interact with specific crystal faces, potentially inhibiting or promoting growth along certain crystallographic directions. mdpi.com This understanding is vital for controlling the crystal habit and properties of the solid-state material.

The following table illustrates the type of data that can be obtained from MD simulations to characterize the interaction of a solute with different solvents. While this data is for a representative system, similar calculations could be performed for this compound.

| Solvent | Solute-Solvent Interaction Energy (kcal/mol) | Radial Distribution Function (g(r)) Peak (Å) for Solute-Solvent | Diffusion Coefficient of Solute (10⁻⁵ cm²/s) |

| Water | -15.8 | 2.8 (O-H...O) | 1.2 |

| Methanol (B129727) | -12.5 | 3.1 (O-H...O) | 1.8 |

| Acetonitrile | -8.2 | 3.5 (C≡N...H) | 2.5 |

| Hexane | -2.1 | 4.2 (C-H...Br) | 4.1 |

Table 1: Illustrative Data from Molecular Dynamics Simulations of a Halogenated Alcohol in Various Solvents. The data presented are hypothetical and serve to exemplify the outputs of MD simulations.

Machine Learning Approaches in Predicting Properties and Reactivity of Halogenated Alcohols

Machine learning (ML) has emerged as a transformative tool in chemistry, offering the potential to rapidly and accurately predict the properties and reactivity of molecules, thereby accelerating research and development. nih.gov For halogenated alcohols such as this compound, ML models can be developed to forecast a wide range of characteristics, from fundamental physicochemical properties to complex toxicological endpoints.

The predictive power of ML models stems from their ability to learn complex relationships between a molecule's structure and its observed properties from large datasets. researchgate.net For halogenated alcohols, these models can be trained on existing experimental data for similar compounds to predict properties like boiling point, solubility, and partitioning behavior. The input to these models typically consists of molecular descriptors, which are numerical representations of a molecule's structure, such as its size, shape, and electronic properties.

One of the significant applications of ML in this context is the prediction of reactivity. For instance, ML models can be trained to predict the susceptibility of halogenated alcohols to degradation under various environmental conditions or their reactivity towards biological macromolecules. Recent studies have demonstrated the successful application of ML in predicting the rate constants of reactions involving halogen radicals, which is highly relevant for understanding the environmental fate of halogenated compounds. nih.gov

Furthermore, ML can be instrumental in predicting the toxicological profiles of compounds like this compound. By training on data from compounds with known toxicities, ML models can learn to identify structural features associated with adverse effects. This in silico screening can help prioritize compounds for further experimental testing and reduce the reliance on animal testing.

The table below presents a hypothetical example of how ML predictions for various properties of halogenated alcohols could be compared against experimental values to assess the model's performance.

| Property | Predicted Value (ML Model) | Experimental Value |

| Boiling Point (°C) | 225.4 | 228.1 |

| Water Solubility (logS) | -2.8 | -2.6 |

| Acute Toxicity (LD₅₀, mg/kg) | 350 | 325 |

| Rate Constant with OH radical (10⁻¹² cm³/molecule·s) | 1.5 | 1.7 |

Table 2: Illustrative Comparison of Machine Learning Predictions and Experimental Data for a Representative Halogenated Alcohol. The data is hypothetical and for illustrative purposes.

The development of robust and validated ML models for halogenated alcohols holds the promise of significantly enhancing our ability to understand and predict their behavior, ultimately contributing to the design of safer and more effective chemical products.

Environmental Chemistry and Degradation Pathways of 1,1,3 Tribromo 3 Chloropropan 2 Ol

Abiotic Degradation Mechanisms

Abiotic degradation encompasses the chemical and physical processes that break down compounds without the involvement of living organisms. For 1,1,3-Tribromo-3-chloropropan-2-ol, these mechanisms are likely to include photodegradation, hydrolysis, and chemical oxidation-reduction reactions.

Photodegradation Processes (e.g., UV-induced decomposition)

Photodegradation, the breakdown of molecules by light, is a significant abiotic degradation pathway for many organic compounds. Halogenated organic compounds can be resistant to natural degradation processes, including breakdown by ultraviolet (UV) light from the sun. nih.gov However, the presence of chromophores, or light-absorbing groups, within a molecule can make it susceptible to direct photolysis. For compounds that lack such chromophores absorbing light at environmentally significant wavelengths (greater than 290 nm), direct photodegradation in the atmosphere or surface waters is not expected to be a primary degradation route. cdc.gov For instance, the related compound 1,2-dibromo-3-chloropropane (B7766517) (DBCP) is not expected to undergo direct photolysis in the atmosphere or water for this reason. cdc.gov

The primary atmospheric degradation process for many halogenated compounds is the reaction with photochemically produced hydroxyl radicals. cdc.gov The estimated atmospheric half-life for DBCP via this reaction is approximately 36 days. cdc.gov It is plausible that this compound would also be susceptible to this indirect photodegradation mechanism. In aquatic environments, photosensitized reactions, where other molecules absorb light and transfer the energy to the target compound, can also contribute to degradation. researchgate.net

Hydrolytic Stability and Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis for halogenated compounds can vary significantly depending on the structure of the molecule and environmental conditions such as pH and temperature. Generally, primary and secondary alkyl halides are not readily hydrolyzed by water under neutral conditions. google.com The presence of a base, such as sodium hydroxide (B78521), can facilitate the hydrolysis of chloropropane to propanol (B110389) through a nucleophilic substitution reaction where the hydroxide ion replaces the chlorine atom. nih.gov

For some halogenated compounds, hydrolysis can be a very slow process. The hydrolysis half-life of 1,2-dibromo-3-chloropropane (DBCP) at a pH of 7 and a temperature of 25°C is estimated to be 38 years, indicating high stability in water. cdc.gov Given the structural similarities, this compound may also exhibit considerable hydrolytic stability under neutral environmental conditions. However, under alkaline conditions, the rate of hydrolysis is expected to increase. The hydrolysis of primary alkyl bromides to their corresponding alcohols can be achieved by direct hydrolysis in water at elevated temperatures (90°C to 300°C). google.com

Chemical Oxidation and Reduction in Environmental Matrices

Chemical oxidation and reduction reactions in the environment can transform halogenated organic compounds. In reducing environments, such as anoxic sediments and groundwater, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. nih.gov Many halogenated compounds are more readily degraded under anaerobic (oxygen-free) conditions compared to aerobic conditions. mdpi.com

Conversely, in the presence of strong oxidizing agents, halogenated compounds can be degraded. For example, the oxidation of primary alcohols to carboxylic acids can be achieved using oxidants like hydrogen peroxide, catalyzed by heteropolyoxometalates. nih.gov This suggests a potential pathway for the oxidation of the alcohol group in this compound. The degradation of some chlorinated compounds has been observed in alkaline alcohol solutions when irradiated, indicating that a combination of chemical and physical factors can enhance degradation. researchgate.net

Biotic Degradation Mechanisms (Microbial Transformation)

The transformation of chemical compounds by living organisms, primarily microorganisms, is a crucial process in the environmental fate of many pollutants. For halogenated compounds like this compound, microbial degradation is a key pathway for their removal from the environment.

Role of Dehalogenases in Biodegradation

Dehalogenases are enzymes produced by various microorganisms that catalyze the cleavage of carbon-halogen bonds, a critical step in the detoxification and degradation of halogenated compounds. nih.govirma-international.org These enzymes exhibit a broad substrate specificity, enabling them to act on a variety of chlorinated and brominated substances. nih.gov

Halohydrin dehalogenases are a specific class of dehalogenases that act on halohydrins (compounds containing a halogen and a hydroxyl group on adjacent carbon atoms). nih.govwikipedia.org They catalyze the intramolecular displacement of the halogen by the neighboring hydroxyl group, forming an epoxide. d-nb.info This reaction is a key step in the degradation of compounds like halopropanols. nih.gov Given that this compound is a halohydrin, it is highly probable that halohydrin dehalogenases would be involved in its biodegradation. These enzymes are found in various bacteria and are important for the bioremediation of polluted sites. nih.gov

The table below summarizes the characteristics of some dehalogenases and their substrates, providing insight into the potential enzymatic degradation of this compound.

| Enzyme Class | Substrate Example | Product Example | Microbial Source Example | Reference |

| Halohydrin Dehalogenase | Vicinal Halohydrins | Epoxides | Agrobacterium radiobacter | wikipedia.org |

| Haloalkane Dehalogenase | Halogenated Alkanes | Alcohols | Xanthobacter autotrophicus | nih.gov |

| Haloacid Dehalogenase | Halogenated Carboxylic Acids | Hydroxyalkanoic Acids | Xanthobacter autotrophicus | nih.gov |

Aerobic vs. Anaerobic Degradation Pathways

The presence or absence of oxygen significantly influences the microbial degradation pathways of halogenated compounds.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize various enzymatic mechanisms to break down halogenated organic compounds. mdpi.com The aerobic biodegradation of the brominated flame retardant tribromoneopentylalcohol (TBNPA) by a groundwater enrichment culture was found to be rapid, with complete debromination occurring within a few days. nih.gov This process required molecular oxygen, suggesting an initial oxidative step. nih.gov Similarly, the aerobic biodegradation of 1-propanol (B7761284) and 2-propanol by a mixed microbial consortium has been demonstrated, with the solvents serving as the sole carbon source. nih.gov For many halogenated aromatics, the aerobic degradation process involves upper, middle, and lower metabolic pathways that successively convert the toxic compounds into common cellular metabolites. nih.gov

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a primary degradation mechanism for many halogenated compounds. mdpi.com This process involves the replacement of a halogen atom with a hydrogen atom and can be carried out by organohalide-respiring bacteria. nih.gov Many halogenated compounds, particularly aryl halides, are more readily degraded under strictly anaerobic conditions. mdpi.com However, for some compounds, anaerobic degradation can be slow or may not occur at all. For instance, anaerobic biodegradation of TBNPA was not observed in a laboratory study. nih.gov The degradation of halogenated phenols can be challenging under anaerobic conditions, especially at high concentrations. mdpi.com

The following table compares the general characteristics of aerobic and anaerobic degradation of halogenated compounds.

| Degradation Condition | Primary Mechanism | Common Electron Acceptor | Typical Reaction | General Rate | Reference |

| Aerobic | Oxidative Dehalogenation | Oxygen | Incorporation of oxygen atoms | Often rapid | mdpi.comnih.gov |

| Anaerobic | Reductive Dehalogenation | Nitrate, Sulfate, etc. | Replacement of halogen with hydrogen | Variable, can be slow | nih.govmdpi.com |

Formation and Identification of Environmental Transformation Products

Dehalogenation, the cleavage of the carbon-halogen bond, is a critical initial step in the degradation of such compounds. This can occur through several mechanisms:

Hydrolysis: The replacement of a halogen atom with a hydroxyl group from water. Given the presence of multiple halogens, this could lead to a variety of partially dehalogenated and more oxygenated products.

Reductive dehalogenation: The replacement of a halogen atom with a hydrogen atom. This process is often mediated by anaerobic microorganisms that use the halogenated compound as an electron acceptor.

Oxidative degradation: In aerobic environments, microorganisms can utilize oxygenases to incorporate oxygen into the molecule, leading to the cleavage of carbon-carbon bonds and the eventual formation of simpler organic acids, carbon dioxide, and inorganic halides.

The mixed halogenation (bromine and chlorine) of this compound suggests a complex array of potential transformation products. The relative lability of the carbon-bromine versus the carbon-chlorine bond will influence which halogen is removed preferentially. Generally, carbon-bromine bonds are weaker and more susceptible to cleavage than carbon-chlorine bonds.

Based on these general principles, a number of potential transformation products could be formed in the environment. The identification of these products would rely on advanced analytical techniques capable of separating and identifying trace levels of complex mixtures in environmental matrices.

Table 1: Postulated Environmental Transformation Products of this compound

| Transformation Process | Potential Intermediate Products | Potential Final Products |

| Reductive Dehalogenation | Dibromo-chloropropanols, Bromo-chloropropanols, Monobromopropanols, Monochloropropanols | Propanetriol, Propanediols, Propanol |

| Hydrolysis | Dihalo-propanediols, Monohalo-propanetriols | Propanetriol |

| Oxidation | Halogenated carboxylic acids (e.g., bromochloroacetic acid) | Carbon dioxide, Water, Bromide ions, Chloride ions |

This table is illustrative and based on general degradation pathways of halogenated organic compounds, as direct experimental data for this compound is not available.

Analytical Methodologies for Trace Detection in Environmental Samples

The detection of trace levels of this compound and its potential transformation products in environmental samples such as water necessitates highly sensitive and selective analytical methods. The polar nature of the alcohol functional group combined with the presence of multiple halogen atoms presents a unique analytical challenge. Methodologies typically involve a sample preparation and enrichment step followed by instrumental analysis.

Sample Preparation and Enrichment Techniques for Polyhalogenated Compounds

Due to the typically low concentrations of polyhalogenated compounds in the environment, a pre-concentration step is essential to elevate the analytes to a level detectable by analytical instruments. capes.gov.br The choice of technique depends on the specific properties of the target analyte and the sample matrix.

Liquid-Liquid Extraction (LLE): This traditional technique involves extracting the analytes from the aqueous sample into a small volume of an immiscible organic solvent. nih.gov For polar compounds like halogenated alcohols, the choice of solvent is critical, and derivatization may be required to improve extraction efficiency and chromatographic performance. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and often preferred method for the extraction of organic pollutants from water. It involves passing the water sample through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent and later eluted with a small volume of a suitable solvent. The choice of adsorbent material is crucial and depends on the polarity of the target compounds. For polar compounds, reversed-phase sorbents (e.g., C18) or specific polymer-based sorbents are often employed.

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique that combines extraction and pre-concentration in a single step. analchemres.org A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the water sample. Volatile and semi-volatile analytes partition onto the fiber and are then thermally desorbed into the injector of a gas chromatograph. analchemres.org The selection of the fiber coating is critical for efficient extraction. analchemres.org

Table 2: Comparison of Sample Preparation Techniques for Polyhalogenated Compounds

| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. nih.gov | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive, emulsion formation can be an issue. | Potentially suitable, but may require derivatization to enhance extraction of the polar alcohol. |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed from the liquid sample onto a solid phase. | High enrichment factors, lower solvent consumption than LLE, amenable to automation. | Sorbent selection is critical, matrix effects can be significant. | Highly suitable with appropriate polar-compatible sorbent selection. |

| Headspace Solid-Phase Microextraction (HS-SPME) | Analyte partitions from the sample headspace onto a coated fiber. analchemres.org | Solvent-free, simple, sensitive. analchemres.org | Fiber lifetime can be limited, requires optimization of several parameters (e.g., temperature, time). | Likely suitable due to its semi-volatile nature, but would require method development. |

Advanced Chromatographic and Mass Spectrometric Detection

Following sample preparation, instrumental analysis is performed to separate, identify, and quantify the target compounds. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful techniques for this purpose. sci-hub.sedphen1.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC is well-suited for the analysis of volatile and semi-volatile compounds. For polar analytes like halogenated alcohols, derivatization is often necessary to improve volatility and chromatographic peak shape. nih.gov Electron capture detectors (ECD) are highly sensitive to halogenated compounds, but lack the specificity of mass spectrometry. sci-hub.se A mass spectrometer provides structural information, allowing for confident identification of the analytes. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown transformation products.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For polar and non-volatile compounds, LC is the separation technique of choice. sciex.com It often allows for the direct analysis of water extracts without derivatization. Coupling LC with tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity. sciex.com This is achieved by selecting a specific precursor ion (the molecular ion of the target analyte) and monitoring for specific product ions formed by fragmentation, which is highly characteristic of the compound's structure.

Table 3: Instrumental Analysis Techniques for Polyhalogenated Alcohols

| Technique | Principle | Advantages | Disadvantages | Applicability to this compound |

| GC-ECD | Separation by GC, detection by electron capture. sci-hub.se | Extremely sensitive to halogenated compounds. | Not specific, can lead to false positives from co-eluting compounds. | Suitable for quantification if the compound is well-separated and identified, but lacks confirmatory power. |

| GC-MS | Separation by GC, detection by mass spectrometry. analchemres.org | Provides structural information for identification, high specificity. | May require derivatization for polar alcohols to improve volatility. nih.gov | Highly suitable, especially with derivatization, for both quantification and identification. |

| LC-MS/MS | Separation by LC, detection by tandem mass spectrometry. sciex.com | High selectivity and sensitivity, suitable for polar and non-volatile compounds without derivatization. sciex.com | Matrix effects can suppress or enhance the analyte signal. | An excellent choice for the direct analysis of the parent compound and its polar transformation products. |

Information Deficit: The Obscure Chemical Compound "this compound"

Extensive research into the chemical compound This compound has revealed a significant lack of publicly available information regarding its applications in advanced materials and as a synthetic building block. Despite its defined chemical structure and registered CAS number (62872-19-9), this particular halogenated propanol remains largely uncharacterized in scientific literature and patent databases concerning its utilization in complex organic synthesis, polymer chemistry, or the production of specialty chemicals.

While the broader class of halogenated organic compounds often serves as versatile intermediates in various chemical industries, the specific roles and derivatization potential of this compound are not documented in accessible sources. Searches for its use as a foundational molecule for more complex structures, its integration into polymeric chains to create functional materials, or its transformation into other valuable chemical intermediates have not yielded any concrete research findings or industrial applications.

This absence of data prevents a detailed discussion of its potential in the following areas:

Advanced Materials Applications and Derivatization Potential of 1,1,3 Tribromo 3 Chloropropan 2 Ol

Role in the Synthesis of Specialty Chemicals and Intermediates:No documented examples exist of 1,1,3-Tribromo-3-chloropropan-2-ol being used as a precursor for the manufacture of other specialty chemicals.

In light of this information deficit, a detailed article on the advanced materials applications and derivatization potential of this compound cannot be constructed at this time. The compound remains an obscure entity within the vast landscape of chemical synthesis, with its potential applications yet to be explored or, at the very least, not disclosed in the public domain.

Q & A

Q. What are the recommended synthetic routes for 1,1,3-Tribromo-3-chloropropan-2-ol, and how can purity be optimized?

The compound can be synthesized via reduction of its corresponding ketone precursor (e.g., 1,1,3-tribromo-3-chloropropan-2-one) using a strong reducing agent like lithium aluminum hydride (LiAlH4). Key steps include:

- Reduction conditions : Anhydrous diethyl ether or THF under inert atmosphere at 0–5°C to control exothermic reactions .

- Purification : Recrystallization from pentane or hexane to remove LiAlH4 byproducts. Purity can be verified via ¹H NMR (>99% purity threshold) .

Q. How should researchers characterize this compound, and what spectral benchmarks are critical?

Essential characterization methods include:

- ¹H NMR : Identify the hydroxyl proton (δ ~2.5–3.5 ppm, broad) and adjacent carbons influenced by halogen substituents.

- IR spectroscopy : Confirm the presence of -OH (3200–3600 cm⁻¹) and C-Br/C-Cl bonds (500–800 cm⁻¹) .

- Melting point analysis : Compare observed values (e.g., ~60–80°C) with literature to assess crystallinity .

Q. What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Perform reactions in a fume hood due to potential release of halogenated vapors.

- First-aid measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., elimination vs. substitution) influence the synthesis of this compound?

The steric and electronic effects of bromine and chlorine substituents may favor elimination over nucleophilic substitution. To mitigate:

- Temperature control : Maintain sub-10°C conditions during reduction to suppress β-elimination.

- Solvent choice : Polar aprotic solvents (e.g., THF) stabilize intermediates and reduce side reactions .

Q. How can contradictions in spectroscopic data (e.g., NMR chemical shifts) be resolved?

Discrepancies may arise from solvent polarity, concentration, or residual impurities. Strategies include:

- Standardized conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and consistent sample concentrations.

- 2D NMR techniques : Employ COSY or HSQC to resolve overlapping signals caused by halogen coupling .

Q. What computational methods are suitable for modeling the compound’s reactivity in catalytic systems?

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to predict reaction pathways (e.g., SN2 vs. radical mechanisms).

- Electrostatic potential maps : Visualize electron-deficient regions influenced by bromine/chlorine substituents to guide catalyst design .

Q. How does the compound’s halogen bonding affect its interactions in supramolecular assemblies?

- X-ray crystallography : Resolve crystal packing motifs dominated by Br···Cl and Br···O interactions.

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures with bond strength in coordination networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.